1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-7-sulfonyl chloride
CAS No.: 1383579-86-9
Cat. No.: VC3099719
Molecular Formula: C9H8ClNO4S
Molecular Weight: 261.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1383579-86-9 |
|---|---|
| Molecular Formula | C9H8ClNO4S |
| Molecular Weight | 261.68 g/mol |
| IUPAC Name | 1-methyl-2-oxo-4H-3,1-benzoxazine-7-sulfonyl chloride |
| Standard InChI | InChI=1S/C9H8ClNO4S/c1-11-8-4-7(16(10,13)14)3-2-6(8)5-15-9(11)12/h2-4H,5H2,1H3 |
| Standard InChI Key | SYWBFSOCUZSFDD-UHFFFAOYSA-N |
| SMILES | CN1C2=C(COC1=O)C=CC(=C2)S(=O)(=O)Cl |
| Canonical SMILES | CN1C2=C(COC1=O)C=CC(=C2)S(=O)(=O)Cl |
Introduction
Chemical Properties and Structure
1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d] oxazine-7-sulfonyl chloride is characterized by its distinctive molecular structure featuring a benzo[d] oxazine ring system with specific functional groups. The compound possesses the following key chemical properties:
Physical and Chemical Characteristics
| Property | Value/Description |
|---|---|
| CAS Number | 1383579-86-9 |
| Molecular Formula | C9H8ClNO4S |
| Molecular Weight | 261.68 g/mol |
| IUPAC Name | 1-methyl-2-oxo-4H-3,1-benzoxazine-7-sulfonyl chloride |
| Standard InChI | InChI=1S/C9H8ClNO4S/c1-11-8-4-7(16(10,13)14)3-2-6(8)5-15-9(11)12/h2-4H,5H2,1H3 |
| Standard InChIKey | SYWBFSOCUZSFDD-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(COC1=O)C=CC(=C2)S(=O)(=O)Cl |
| Appearance | Yellow solid |
The compound features a benzoxazine core with a sulfonyl chloride group at the 7-position and a methyl group attached to the nitrogen atom, creating a unique three-dimensional architecture with specific reactivity patterns .
Structural Features
The structural arrangement of 1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d] oxazine-7-sulfonyl chloride includes several key functional groups that contribute to its chemical behavior and potential applications:
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The benzoxazine ring system provides a rigid scaffold
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The sulfonyl chloride group at the 7-position serves as a reactive site for nucleophilic substitution reactions
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The lactam carbonyl group (2-oxo) contributes to potential hydrogen bonding interactions
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The N-methyl group offers opportunities for structure-activity relationship studies when modified
This structural configuration makes it particularly valuable as a chemical intermediate for the synthesis of more complex molecules with potential biological activities .
Synthesis Methods
Several synthetic approaches have been documented for preparing 1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d] oxazine-7-sulfonyl chloride and structurally related compounds. These methods typically involve multi-step processes that require careful control of reaction conditions.
General Synthetic Approaches
The synthesis of benzoxazine derivatives typically begins with appropriate precursors containing necessary functional groups that can be cyclized to form the heterocyclic ring system. For related compounds such as 3-oxo-3,4-dihydro-2H-benzo[b] oxazine-7-sulfonyl chloride, documented synthetic routes provide insights into potential methods for preparing 1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d] oxazine-7-sulfonyl chloride .
Specific Synthetic Route Example
One documented approach for a related compound involves:
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Starting with an appropriate amino-substituted benzoxazine
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Diazotization using sodium nitrite in acidic conditions
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Introduction of sulfur dioxide to form the sulfonyl chloride group
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Purification steps including extraction and crystallization
For example, the synthesis of 3-oxo-3,4-dihydro-2H-benzo[b] oxazine-7-sulfonyl chloride has been achieved with the following reaction conditions:
A solution of 7-amino-2H-benzo[b] oxazin-3(4H)-one (28.96 mmol) in acetonitrile (200 mL) was treated with acetic acid (24.9 g) and hydrochloric acid (16.2 g) at 0°C. A solution of sodium nitrite (36.52 mmol) in water was added dropwise, and the reaction mixture was maintained at 0-5°C for 30 minutes. Sulfur dioxide gas was passed through the reaction mixture for 2 hours, followed by the addition of copper(II) chloride dihydrate (29.97 mmol). After additional treatment with sulfur dioxide and warming to room temperature, the product was isolated through extraction, washing, and purification steps .
Similar methodologies could potentially be adapted for the synthesis of 1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d] oxazine-7-sulfonyl chloride with appropriate modifications to accommodate the different ring system and substitution pattern.
Applications in Medicinal Chemistry and Drug Development
Pharmaceutical Intermediates
1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d] oxazine-7-sulfonyl chloride serves as a valuable intermediate in the synthesis of sulfonamide derivatives with potential therapeutic properties. The sulfonyl chloride functional group can readily react with various nucleophiles, particularly amines, to form sulfonamides that have been investigated for diverse biological activities .
Research indicates that derivatives of benzoxazine sulfonamides have been explored for various pharmaceutical applications, including as potential antimicrobial, anticancer, and anti-inflammatory agents. These compounds can interact with biological targets due to their unique structural features and functional groups .
Structure-Activity Relationship Studies
The benzoxazine scaffold present in 1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d] oxazine-7-sulfonyl chloride provides a foundation for structure-activity relationship (SAR) studies. By modifying various positions of the core structure, researchers can develop libraries of compounds with optimized biological properties.
For example, related compounds such as dihydro-2H-benzo[b] oxazine sulfonamides have been investigated for their ability to promote retinoid-related orphan receptor gamma (RORγ) activity, which has implications for immune response modulation . This research suggests potential therapeutic applications for derivatives of 1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d] oxazine-7-sulfonyl chloride in treating conditions where immune system modulation is beneficial.
| Manufacturer | Product Number | Package Size | Price (USD) |
|---|---|---|---|
| Acints | ACI-02208 | 1g | $326.25 |
| Acints | ACI-02208 | 5g | $1,094.75 |
| Matrix Scientific | 130232 | 1g | $790.00 |
| TRC | M401890 | 10mg | $45.00 |
This pricing reflects the specialized nature of the compound and its primary use in research settings rather than large-scale industrial applications .
| Type | HazMat Fee for 500 gram (Estimated) |
|---|---|
| Excepted Quantity | USD 0.00 |
| Limited Quantity | USD 15-60 |
| Inaccessible (Haz class 6.1), Domestic | USD 80+ |
| Inaccessible (Haz class 6.1), International | USD 150+ |
| Accessible (Haz class 3, 4, 5 or 8), Domestic | USD 100+ |
| Accessible (Haz class 3, 4, 5 or 8), International | USD 200+ |
These additional costs should be considered when sourcing this compound for research purposes .
Research Applications and Future Directions
Organic Synthesis Applications
The reactivity of the sulfonyl chloride group in 1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d] oxazine-7-sulfonyl chloride makes it a valuable building block for organic synthesis. It can participate in various transformations:
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Nucleophilic substitution reactions with amines to form sulfonamides
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Reactions with alcohols to form sulfonate esters
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Coupling reactions to form more complex structures
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Potential use in click chemistry applications
These chemical transformations expand the utility of this compound beyond its direct applications.
Future Research Opportunities
Several promising research directions for 1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d] oxazine-7-sulfonyl chloride and its derivatives include:
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Development of novel synthetic methodologies to improve yield and purity
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Exploration of additional biological activities through systematic structure-activity relationship studies
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Investigation of potential applications in material science, particularly for creating polymers with specific properties
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Evaluation of derivatives as potential pharmacological tools for studying biological systems
As research on heterocyclic compounds continues to advance, 1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d] oxazine-7-sulfonyl chloride may find expanded applications across multiple scientific disciplines .
Related Compounds and Structural Analogues
Structural Modifications and Analogues
Several structural analogues of 1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d] oxazine-7-sulfonyl chloride have been reported in the literature, including:
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6-bromo-3-oxo-3,4-dihydro-2H-benzo[b] oxazine-7-sulfonyl chloride
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Various sulfonamide derivatives formed by reaction with different amines
These analogues often show distinct biological activities and chemical properties based on their specific structural features .
Comparative Analysis
The table below provides a comparative analysis of 1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d] oxazine-7-sulfonyl chloride and some of its structural analogues:
These structural variations can significantly impact the reactivity patterns and biological activities of the compounds, providing opportunities for fine-tuning molecular properties for specific applications .
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